Dimethylazanium;nitrate

Description

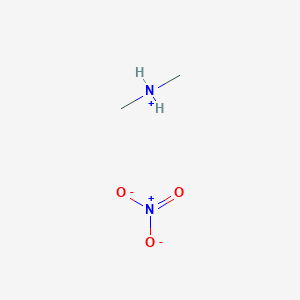

Dimethylazanium nitrate refers to a class of quaternary ammonium salts comprising a dimethylazanium cation paired with a nitrate anion (NO₃⁻). The general structure of the dimethylazanium cation is [(CH₃)₂NH₂]⁺, though derivatives often feature additional substituents, such as aromatic or heterocyclic groups, which influence their chemical and physical properties. For example, [(5-Bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate (Fig. 1) demonstrates a complex cation with a bromo-indole moiety, forming a hydrogen-bonded crystalline structure that stabilizes the compound .

Properties

Molecular Formula |

C2H8N2O3 |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

dimethylazanium;nitrate |

InChI |

InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |

InChI Key |

PNPNMXIOVGWFOM-UHFFFAOYSA-O |

Canonical SMILES |

C[NH2+]C.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:

Reaction: Dimethylamine is reacted with concentrated nitric acid.

Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.

Crystallization: The salt is then crystallized from the solution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.

Purification: The product is purified through crystallization and filtration to remove any impurities.

Drying: The final product is dried to obtain the pure this compound crystals.

Chemical Reactions Analysis

Types of Reactions

Dimethylazanium;nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitrogen oxides.

Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.

Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed to replace the nitrate group.

Major Products Formed

Oxidation: Nitrogen oxides such as NO₂ and NO.

Reduction: Dimethylamine and other amines.

Substitution: Compounds with different functional groups replacing the nitrate.

Scientific Research Applications

Dimethylazanium;nitrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of explosives and propellants due to its energetic properties.

Mechanism of Action

The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.

Comparison with Similar Compounds

Key Properties :

- Synthesis: Typically synthesized via alkylation of amines or cyclization reactions using coupling agents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)-methylidene]-dimethylazanium hexafluorophosphate) .

- Applications : Used in algal inhibition studies due to bioactive indole derivatives and in crystallography for analyzing supramolecular interactions .

- Safety: Limited explicit data, but related azanium compounds (e.g., tetramethylazanium oxido nitrite) require precautions due to toxicity .

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

Structural Differences :

- Cation : Ammonium (NH₄⁺) vs. dimethylazanium [(CH₃)₂NH₂]⁺. The latter’s organic substituents increase hydrophobicity.

- Anion: Shared nitrate (NO₃⁻).

Property Comparison :

Key Insight: The organic cation in dimethylazanium nitrate reduces hygroscopicity compared to NH₄NO₃, making it less prone to accidental combustion but limits large-scale industrial use.

Dimethylazanium Chloride (Methylene Blue)

Structural Differences :

- Anion: Chloride (Cl⁻) vs. nitrate (NO₃⁻).

- Cation: Methylene blue features a phenothiazinium core: [(7-dimethylamino)phenothiazin-3-ylidene]dimethylazanium⁺ .

Property Comparison :

Key Insight : The nitrate anion’s weaker coordination compared to chloride may reduce ionic strength, affecting solubility and interaction with biological targets.

SM21 (Dimethylazanium Perchlorate)

Structural Differences :

Property Comparison :

| Property | Dimethylazanium Nitrate | SM21 (ClO₄⁻) |

|---|---|---|

| Reactivity | Moderate | High (ClO₄⁻ is a strong oxidizer) |

| Applications | Research | Antifungal agent |

| Toxicity | Unknown | Nephrotoxic |

Key Insight: The choice of anion significantly impacts reactivity and safety.

Basic Violet 3 (Dimethylazanium Chloride Derivative)

Structural Differences :

- Cation: Aromatic bis-dimethylamino structure: [4-[bis(4-(dimethylamino)phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]dimethylazanium⁺ .

- Anion : Chloride (Cl⁻).

Property Comparison :

| Property | Dimethylazanium Nitrate | Basic Violet 3 (Cl⁻) |

|---|---|---|

| Applications | Scientific research | Textile dyeing |

| Stability | Thermally stable | Lightfast, heat-resistant |

| Hazards | Limited data | Suspected carcinogen |

Key Insight : Extended conjugation in the cation enhances stability and optical properties, making Basic Violet 3 suitable for industrial dyeing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.